Mexoticin

Overview

Description

Mechanism of Action

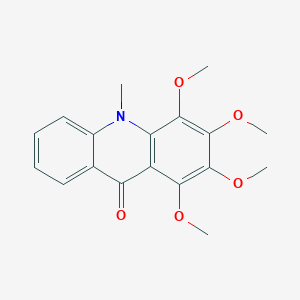

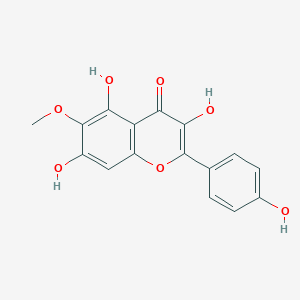

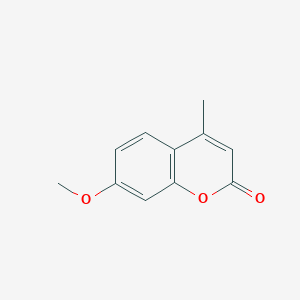

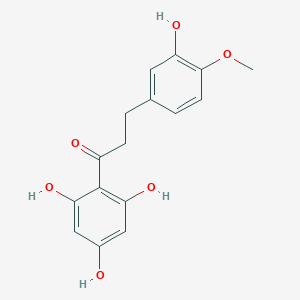

Mexoticin, also known as “Coumarin, 8-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy-”, is a naturally occurring coumarin that can be isolated from the leaves of Murraya omphalocarpa .

Mode of Action

Coumarins, the class of compounds to which this compound belongs, are known to have diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects .

Result of Action

Coumarins are generally known for their potential antioxidant, anti-inflammatory, and antimicrobial activities . These effects could potentially result from the interaction of this compound with various cellular targets and pathways.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Mexoticin are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is believed that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Mexoticin can be isolated from natural sources such as the leaves of Murraya omphalocarpa . The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound. In addition to natural extraction, synthetic routes have been developed to produce this compound. One such method involves the use of Zanthoxylum nitidum, where this compound is isolated along with other coumarins . The synthetic process includes steps such as the isolation of the plant material, extraction using solvents, and purification using chromatographic methods .

Chemical Reactions Analysis

Mexoticin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

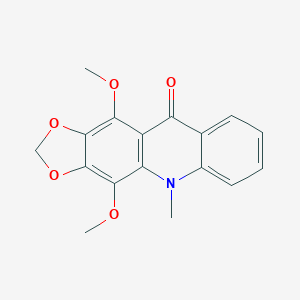

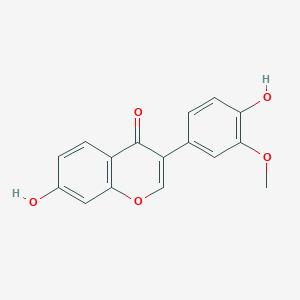

Mexoticin is structurally similar to other coumarins such as isopranferin, toddaculine, and toddalolactone . this compound is unique due to its specific bioactive properties and its ability to inhibit cholinesterase more effectively compared to other coumarins . The following table provides a comparison of this compound with similar compounds:

| Compound | Molecular Formula | Unique Properties |

|---|---|---|

| This compound | C16H20O6 | Effective cholinesterase inhibition |

| Isopranferin | C19H24O6 | Cytotoxicity against cancer cell lines |

| Toddaculine | C20H22O6 | Antibacterial and antifungal activities |

| Toddalolactone | C20H22O6 | Anti-inflammatory and analgesic properties |

This compound’s unique properties make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name |

8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCJUTNJQMKKCK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939511 | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18196-00-4 | |

| Record name | Coumarin, 8-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018196004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Mexoticin and where is it found?

A1: this compound is a prenylcoumarin, a type of organic compound characterized by a coumarin backbone with an attached prenyl group. It has been isolated from various plant species, including Murraya paniculata [, , , ], Triphasia trifolia [], Severinia buxifolia [], Citrus grandis [], Citrus medica [], Toddalia asiatica [, ], and Peucedanum delavayi [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H22O5. Its molecular weight is 330.37 g/mol. []

Q3: Has the absolute configuration of this compound been determined?

A3: Yes, the absolute stereochemistry of (-)-mexoticin has been established through its chemical correlation with another coumarin, omphamurin. [, ]

Q4: Are there any studies on the biological activity of this compound?

A4: While limited, some studies suggest potential biological activities. This compound, along with other coumarins, isolated from Triphasia trifolia displayed moderate antimicrobial activity. In addition, it demonstrated cholinesterase inhibition in thin-layer chromatography (TLC) tests. []

Q5: What analytical techniques are typically used to identify and characterize this compound?

A5: this compound is often characterized using a combination of spectroscopic techniques and chromatographic methods. Spectroscopic methods include UV, IR, NMR, and mass spectrometry. These provide structural information based on the compound's interaction with electromagnetic radiation. Chromatographic methods, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for separation and identification based on the compound's polarity and other physicochemical properties. [, , ]

Q6: Is there any research on the crystal structure of this compound?

A6: Yes, the crystal and molecular structure of this compound has been determined. [] This information can be valuable for understanding its physical and chemical properties.

Q7: Are there any known substitutes or alternatives for compounds like this compound?

A7: This question requires further research. Exploring the existing literature on coumarins and their applications might reveal potential alternatives with similar biological activities.

Q8: What is the historical context of this compound research?

A8: The initial isolation and characterization of this compound likely marked the beginning of its research journey. The earliest available research paper in this set dates back to 1985, indicating that research on this compound and related coumarins has been ongoing for several decades. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.